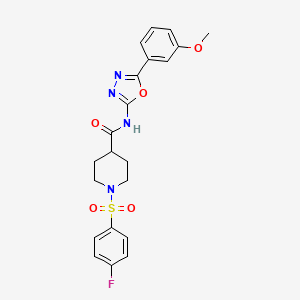

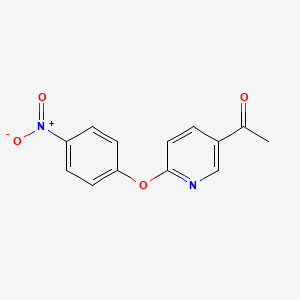

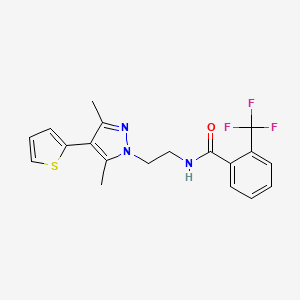

N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide” is a compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, “N-Isobutyl-4-oxo-3-phenyl-2-((2-chlorobenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide” was prepared according to a specific method. The crude product was purified by flash chromatography on silica gel .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular formula of C13H15N3O2 .Applications De Recherche Scientifique

Cytotoxic Activity in Cancer Research

One significant application of compounds related to N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is in cancer research. A study by Bu et al. (2001) synthesized a series of compounds including 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines. These compounds, bearing cationic side chains, were found to have varying levels of cytotoxicity against colon tumors in mice, with some showing substantial growth delays and others exhibiting curative activity in this refractory model (Bu et al., 2001).

Study on Regioselectivity in Pharmacology

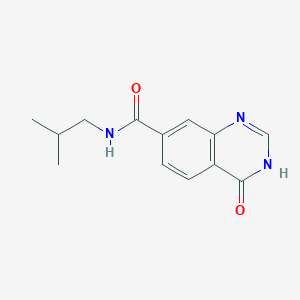

The regioselectivity of reactions involving quinoline derivatives is another area of interest. A study by Batalha et al. (2019) focused on the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound structurally similar to this compound. They used DFT methods to investigate the regioselective ethylation reaction, which is pertinent to understanding the compound's pharmacological properties (Batalha et al., 2019).

Synthesis of Combinatorial Libraries

Ivachtchenko et al. (2003) developed a method for synthesizing libraries of 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. This work contributes to the broader field of combinatorial chemistry, where such quinazoline derivatives can be utilized for a variety of applications, including drug discovery (Ivachtchenko et al., 2003).

Antimicrobial and Antiviral Applications

Research by Sulthana et al. (2019) explored the synthesis of novel quinazoline derivatives with potential as anti-HIV, antitubercular, and antibacterial agents. This highlights the potential of quinazoline derivatives in addressing various infectious diseases (Sulthana M.T, Chitra, Alagarsamy, 2019).

Polymorphism and Pharmacological Properties

Ukrainets et al. (2015) conducted a study on N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, focusing on its polymorphism and analgesic activity. This research is significant in understanding how structural variations in quinazoline derivatives can affect their pharmacological effects (Ukrainets et al., 2015).

Propriétés

IUPAC Name |

N-(2-methylpropyl)-4-oxo-3H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8(2)6-14-12(17)9-3-4-10-11(5-9)15-7-16-13(10)18/h3-5,7-8H,6H2,1-2H3,(H,14,17)(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVJVCKXWNSWJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)

![4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2406261.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2406262.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2406264.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406266.png)

![N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide](/img/structure/B2406269.png)